molecular formula C15H9ClN2O2S3 B10831090 Pdk1-IN-RS2

Pdk1-IN-RS2

Cat. No.: B10831090
M. Wt: 380.9 g/mol
InChI Key: MZAVPBQCWWIYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDK1-IN-RS2 is a selective inhibitor of phosphoinositide-dependent kinase-1 (PDK1). This compound mimics the peptide docking motif (PIFtide) and inhibits the activation of downstream kinases such as S6K1 by PDK1 . This compound is primarily used for research purposes and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

PDK1-IN-RS2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

PDK1-IN-RS2 has a wide range of scientific research applications, including:

Biological Activity

Pdk1-IN-RS2, a small-molecule inhibitor of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase 1), has garnered attention for its potential therapeutic applications in various diseases, particularly cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on cellular pathways, and comparative studies with other inhibitors.

This compound functions primarily by binding to the PIF pocket of PDK1, inhibiting its catalytic activity. This interaction is characterized by a dissociation constant (KdK_d) of approximately 9 μM, indicating a moderate affinity for the enzyme . The binding of this compound leads to a significant reduction in the phosphorylation of downstream substrates such as S6K and AKT, which are critical for cell growth and survival. Specifically, studies have shown that this compound can inhibit S6K1 activation by up to 75% in vitro .

Comparative Activity with Other Inhibitors

To understand the relative efficacy of this compound, it is useful to compare it with other known inhibitors. The following table summarizes key characteristics:

Compound Dissociation Constant (KdK_d) Effect on S6K Activation Selectivity
This compound9 μM75% inhibitionSelective for PDK1
RS11.5 μM75% inhibitionSelective for PDK1
GSK2334470Not specifiedComplete inhibitionATP-competitive
PS2103 μM10-fold stimulationNon-selective

This compound exhibits similar inhibitory effects on S6K activation as RS1 but with a slightly lower affinity. In contrast, GSK2334470 completely inhibits PDK1 activity but is an ATP-competitive inhibitor, which may affect other kinases as well .

Cellular Effects

In cellular models, this compound has been shown to selectively inhibit pathways associated with cell growth and proliferation. For instance, while it effectively blocks S6K activation, it allows AKT activation to proceed under certain conditions . This selective inhibition suggests that this compound could be leveraged to modulate specific signaling pathways without completely shutting down critical survival signals.

Study on Embryonic Development

Research indicates that PDK1 plays a crucial role in embryonic development and cell size regulation. Mice lacking PDK1 exhibit significant developmental defects due to impaired activation of PKB/Akt and S6K pathways . The findings underscore the importance of precise modulation of PDK1 activity in developmental biology.

In Vitro Studies

In vitro studies have demonstrated that this compound does not induce aggregation at concentrations below 50 μM, suggesting that its effects are not due to nonspecific interactions or aggregation phenomena . This property is critical for ensuring the specificity and reliability of experimental results.

Properties

Molecular Formula

C15H9ClN2O2S3

Molecular Weight

380.9 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18)

InChI Key

MZAVPBQCWWIYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.